molecular formula C9H11BrClN B2500231 2-(2-bromophenyl)cyclopropanamine HCl CAS No. 1314324-04-3; 175168-76-0

2-(2-bromophenyl)cyclopropanamine HCl

货号: B2500231
CAS 编号: 1314324-04-3; 175168-76-0
分子量: 248.55
InChI 键: DREMIJGUQWOEDV-DKXTVVGFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Bromophenyl)cyclopropanamine HCl is a valuable cyclopropylamine-based building block in medicinal chemistry and pharmacology research. Its core research value lies in its potential as a scaffold for investigating epigenetic regulators and overcoming multidrug resistance (MDR) in cancer. Structural analogues of cyclopropylamines have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target . Inhibiting LSD1 can lead to the re-expression of silenced tumor suppressor genes, making it a promising strategy for cancer therapy development. Furthermore, research into structurally complex modulators of P-glycoprotein (P-gp) suggests that incorporating specific aromatic and amine functionalities can influence the ATPase activity of this critical efflux pump . By serving as a key synthetic intermediate, this compound enables researchers to design and synthesize novel molecules that may reverse MDR by inhibiting P-gp, thereby restoring the efficacy of chemotherapeutic drugs . This makes it a crucial tool for advancing studies in drug discovery, particularly for oncology and diseases involving epigenetic dysregulation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREMIJGUQWOEDV-DKXTVVGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175168-76-0
Record name rac-(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

相似化合物的比较

Comparison with Structurally Similar Compounds

Ticagrelor-Related Cyclopropanamine Derivatives

Example 1: (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine (Ticagrelor Related Compound 5)
  • CAS No.: 1446475-48-4 .
  • Molecular Formula : C₉H₉F₂N.
  • Key Differences: Substituted with 3,4-difluorophenyl instead of 2-bromophenyl.
  • Applications : Intermediate in Ticagrelor synthesis, a platelet aggregation inhibitor .
Example 2: (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine HCl
  • CAS No.: 1414348-35-8 .
  • Molecular Formula : C₉H₉F₂N·HCl.
  • Physicochemical Properties :
    • Molar mass: 169.17 g/mol (free base).
    • Boiling point: 212°C; Density: 1.268 g/cm³ .
  • Key Differences :
    • Stereochemistry (1R,2S configuration) may influence receptor binding compared to the brominated analog.
    • Higher patent activity (linked to cardiovascular therapeutics) compared to 2-(2-bromophenyl)cyclopropanamine HCl .

Trifluoromethyl-Substituted Cyclopropanamine

Example: 1-[2-(Trifluoromethyl)phenyl]cyclopropanamine HCl
  • CAS No.: 886366-53-6 .
  • Molecular Formula : C₁₀H₁₀F₃N·HCl.
  • Applications : Used in kinase inhibitor research (e.g., DS-16346) .

Cyclobutyl Analog

Example: 2-Cyclobutylpropan-2-amine HCl
  • CAS No.: 1864058-17-2 .
  • Molecular Formula : C₇H₁₆ClN.
  • Key Differences :
    • Cyclobutane ring instead of cyclopropane, reducing ring strain and altering conformational flexibility.
    • Lower molar mass (149.66 g/mol) due to the absence of an aromatic substituent .

Pyridinyl-Substituted Cyclopropanamine

Example: (trans)-2-(6-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)cyclopropanamine Dihydrochloride
  • Synthesis Route :
    • Involves Pd-catalyzed coupling and Boc deprotection with HCl .
  • Key Differences :
    • Pyridinyl group introduces aromatic nitrogen, enabling hydrogen bonding and π-π interactions absent in the bromophenyl analog.
    • Higher synthetic complexity due to the biphenyl system .

Comparative Analysis Table

Compound Substituent Molecular Formula Molar Mass (g/mol) Key Applications
2-(2-Bromophenyl)cyclopropanamine HCl 2-Bromophenyl C₉H₁₀BrN·HCl 227.55 (HCl salt) Pharmaceutical intermediate
(1R,2S)-rel-2-(3,4-DFP)cyclopropanamine HCl 3,4-Difluorophenyl C₉H₉F₂N·HCl 205.63 (HCl salt) Ticagrelor synthesis
1-[2-(Trifluoromethyl)phenyl]cyclopropanamine HCl 2-CF₃-phenyl C₁₀H₁₀F₃N·HCl 261.65 (HCl salt) Kinase inhibitors
2-Cyclobutylpropan-2-amine HCl Cyclobutyl C₇H₁₆ClN 149.66 Structural studies

Research Implications and Trends

  • Bromine vs. Fluorine : Bromine’s larger atomic size may enhance halogen bonding in target interactions but reduce metabolic stability compared to fluorine .
  • Stereochemistry : Diastereomers (e.g., 1R,2R vs. 1R,2S) show divergent biological activities, emphasizing the need for enantioselective synthesis .
  • Synthetic Methods : Pd-catalyzed cross-coupling and acid-mediated deprotection are common across these compounds, suggesting scalable routes for analogs .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-bromophenyl)cyclopropanamine HCl, and what key reaction conditions must be controlled to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A critical step is the formation of the cyclopropane ring, often achieved via [2+1] cycloaddition or malonate ester decarboxylation. For example, base-catalyzed hydrolysis of dimethyl 2-(2-bromophenyl)malonate followed by acidification (e.g., HCl) can yield the cyclopropane core. However, rapid decarboxylation must be mitigated by controlling reaction temperature (<40°C) and using stoichiometric acid (2 M HCl) to stabilize intermediates . Coupling reagents like EDCI·HCl and DMAP in dry DCM are effective for amide bond formation in related bromophenyl derivatives, requiring inert conditions to prevent side reactions .

Q. How can researchers characterize the structural integrity and purity of 2-(2-bromophenyl)cyclopropanamine HCl using spectroscopic and chromatographic methods?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Confirm cyclopropane ring geometry (e.g., cis/trans coupling constants) and bromophenyl substitution patterns.
  • HPLC-MS : Assess purity (>95%) and detect trace byproducts (e.g., decarboxylated derivatives). Use a C18 column with acetonitrile/water gradients and 0.1% formic acid for optimal resolution.
  • XRD : Resolve stereochemical ambiguity in the cyclopropane ring or hydrochloride salt formation .

Q. What biological screening approaches are suitable for evaluating the pharmacological potential of 2-(2-bromophenyl)cyclopropanamine HCl?

  • Methodological Answer : Initial screens should include:

  • In vitro binding assays : Target receptors like serotonin or dopamine transporters using radioligand displacement (e.g., [3H]-paroxetine for SERT).
  • Metabolic stability tests : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to identify off-target effects .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure 2-(2-bromophenyl)cyclopropanamine HCl be addressed?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Rh(II)-carboxylates) for cyclopropanation. Alternatively, resolve racemic mixtures via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) or enzymatic kinetic resolution using lipases (e.g., CAL-B). Confirm enantiomeric excess (ee) using polarimetry or chiral derivatization with Mosher’s acid .

Q. What strategies are effective in resolving conflicting data regarding the stability and reactivity of 2-(2-bromophenyl)cyclopropanamine HCl under different synthetic conditions?

  • Methodological Answer : Contradictory results (e.g., decarboxylation vs. cyclization) often arise from variable acid concentrations or temperature gradients. Systematic DOE (Design of Experiments) can optimize conditions:

  • Factor screening : Test HCl concentration (1–3 M), reaction time (2–24 h), and temperature (0–60°C).
  • Response monitoring : Track intermediates via in-situ IR spectroscopy or GC-MS.
  • Validation : Reproduce high-yield conditions (e.g., 2 M HCl, 25°C) from literature and compare with observed outcomes .

Q. How does the bromine substituent's position on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions compared to chloro analogs?

  • Methodological Answer : Bromine’s higher electronegativity and leaving-group ability (vs. chlorine) enhance SNAr (nucleophilic aromatic substitution) reactivity. For example, in Pd-catalyzed cross-couplings, 2-bromophenyl derivatives show faster oxidative addition rates (TOF = 120 h⁻¹ vs. 75 h⁻¹ for chloro analogs). However, steric hindrance at the ortho position may reduce efficiency, requiring bulky ligands (e.g., XPhos) or elevated temperatures (110–140°C) .

Q. What computational methods can predict the binding affinity of 2-(2-bromophenyl)cyclopropanamine HCl to neurological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with cryo-EM structures of serotonin receptors (e.g., 5-HT2A). MD simulations (AMBER) can assess binding stability over 100 ns trajectories. QSAR models trained on cyclopropanamine derivatives (e.g., Ticagrelor analogs) may predict IC50 values for novel targets .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。